![molecular formula C11H12FN3O2 B2645206 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-18-2](/img/structure/B2645206.png)

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

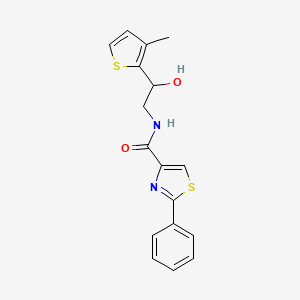

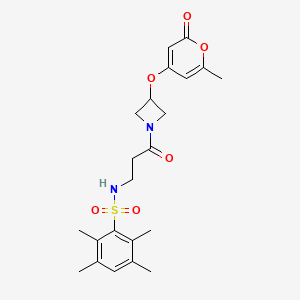

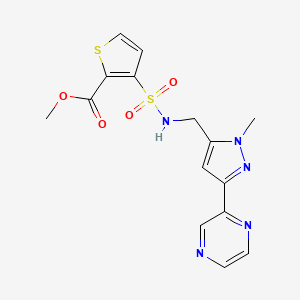

“[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic compound that contains a pyrrolidine ring, a urea group, and a fluorophenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is a common structure in many biologically active compounds . The urea group (-NH-CO-NH2) is a functional group that consists of a carbonyl group flanked by two amine groups. The fluorophenyl group is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the urea group, and the fluorophenyl group . The pyrrolidine ring would contribute to the three-dimensionality of the molecule due to its non-planar shape . The fluorine atom in the fluorophenyl group would likely be an electron-withdrawing group, which could affect the reactivity of the molecule.

科学的研究の応用

Clinical Implications in Cancer Treatment

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea appears to be indirectly related to cancer treatment through its association with UGT1A1 polymorphisms. The relevance of UGT1A1 polymorphisms has been examined in the context of irinotecan-induced toxicity. A study demonstrated that polymorphisms in the UGT1A1 gene, particularly the TATA box polymorphism and mutations in the coding sequence, can predict severe toxic events after irinotecan administration, a chemotherapy drug. A technique was developed to detect at-risk patients before treatment, aiming to optimize efficacy and limit toxicity (Rouits et al., 2004).

Understanding Metabolic Disorders

Transient 5-oxoprolinuria, a metabolic disorder, has been associated with conditions that might precede the onset of acidosis. Studies have noted that all subjects with this condition had taken acetaminophen, and metabolic acidosis was documented in most. The research suggests that acetaminophen, along with other factors, might be involved in the development of this condition by depleting liver glutathione stores (Pitt & Hauser, 1998).

Improving Treatment of Cystic Fibrosis

A pilot clinical trial of sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients showed partial restoration of nasal epithelial CFTR function. This suggests a potential application in improving treatment outcomes for cystic fibrosis patients (Rubenstein & Zeitlin, 1998).

Insights into Pharmacokinetics and Cancer Treatment

Studies on oral fluoropyrimidine S-1, which includes a mixture of a 5-fluorouracil prodrug, revealed insights into pharmacokinetics and its application in treating advanced malignancies. It suggested potent inhibition of 5-FU clearance and indicated that evaluations of S-1 are warranted in malignancies sensitive to fluoropyrimidines (Chu et al., 2004).

特性

IUPAC Name |

[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWBPPVHJSTXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)

![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)

![N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2645146.png)